Cas no 162541-14-2 (12-Oxa-2,6,10-triazatetradecanoicacid,3-[[4-[2-[[(dimethylamino)carbonyl]oxy]ethoxy]phenyl]methyl]-4,8-dihydroxy-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)-)

12-Oxa-2,6,10-triazatetradecanoicacid,3-[[4-[2-[[(dimethylamino)carbonyl]oxy]ethoxy]phenyl]methyl]-4,8-dihydroxy-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- structure
162541-14-2 structure
Product name:12-Oxa-2,6,10-triazatetradecanoicacid,3-[[4-[2-[[(dimethylamino)carbonyl]oxy]ethoxy]phenyl]methyl]-4,8-dihydroxy-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)-
CAS No:162541-14-2
MF:C35H54N4O9
MW:674.82466
CID:185678
PubChem ID:463286

12-Oxa-2,6,10-triazatetradecanoicacid,3-[[4-[2-[[(dimethylamino)carbonyl]oxy]ethoxy]phenyl]methyl]-4,8-dihydroxy-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- Chemical and Physical Properties

Names and Identifiers

    • 12-Oxa-2,6,10-triazatetradecanoicacid,3-[[4-[2-[[(dimethylamino)carbonyl]oxy]ethoxy]phenyl]methyl]-4,8-dihydroxy-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)-
    • carbamic acid, N-[(1S,2R)-3-[[(2R,3S)-4-[4-[2-[[(dimethylamino)carbonyl]oxy]ethoxy]phenyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxybutyl]amino]-2-hydroxy-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester
    • 12-Oxa-2,6,10-triazatetradecanoicacid,3-[[4-[2-[[(dimethylamino)carbonyl]oxy]ethoxy]phenyl]methyl]-4,8-dihydroxy-13,13-dimeth
    • 2-[4-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]phenoxy]ethyl N,N-dimethylcarbamate
    • 12-Oxa-2,6,10-triazatetradecanoic acid, 3-[[4-[2-[[(dimethylamino)carbonyl]oxy]ethoxy]phenyl]methyl]-4,8-dihydroxy-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, [3S-(3R*,4S*,8S*,9R*)]-
    • 12-Oxa-2,6,10-triazatetradecanoic acid, 3-((4-(2-(((dimethylamino)carbonyl)oxy)ethoxy)phenyl)methyl)-4,8-dihydroxy-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-
    • 162541-14-2
    • CHEMBL301046
    • tert-butyl N-[(2S,3R)-4-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(4-{2-[(dimethylcarbamoyl)oxy]ethoxy}phenyl)-2-hydroxybutyl]amino}-3-hydroxy-1-phenylbutan-2-yl]carbamate
    • BDBM679
    • DTXSID00936714
    • (1S-(1R,2S(2S,3R)))-(3-((4-(4-((2-(((Dimethylamino)carbonyl)oxy)ethoxy)phenyl)-3-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxybutyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamic acid
    • [1S-[1R*,2S*(2S*,3R*)]]-[3-[[4-[4-[[2-[[(Dimethylamino)carbonyl]oxy]ethoxy]phenyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxybutyl]amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid
    • 2-[4-[(2S,3R)-2-(tert-butoxycarbonylamino)-4-[[(2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyl]amino]-3-hydroxy-butyl]phenoxy]ethyl N,N-dimethylcarbamate
    • [1S-[1R*,2S*(2S*,3R*)]]-[3-[[4-[4-[2-[[(Dimethylamino)-carbonyl]oxy]ethoxy]phenyl]-3-[[(1,1-dimethylethoxy)-carbonyl]amino]-2-hydroxybutyl]amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid
    • tert-Butyl hydrogen (4-{[3-{[tert-butoxy(hydroxy)methylidene]amino}-4-(4-{2-[(dimethylcarbamoyl)oxy]ethoxy}phenyl)-2-hydroxybutyl]amino}-3-hydroxy-1-phenylbutan-2-yl)carbonimidate
    • Inchi: InChI=1S/C35H54N4O9/c1-34(2,3)47-31(42)37-27(20-24-12-10-9-11-13-24)29(40)22-36-23-30(41)28(38-32(43)48-35(4,5)6)21-25-14-16-26(17-15-25)45-18-19-46-33(44)39(7)8/h9-17,27-30,36,40-41H,18-23H2,1-8H3,(H,37,42)(H,38,43)/t27-,28-,29+,30+/m0/s1
    • InChI Key: HGZGSIWZDXBMDK-VZNYXHRGSA-N
    • SMILES: CN(C(OCCOC1C=CC(C[C@@H]([C@@H](CNC[C@H]([C@@H](NC(OC(C)(C)C)=O)CC2C=CC=CC=2)O)O)NC(OC(C)(C)C)=O)=CC=1)=O)C

Computed Properties

  • Exact Mass: 674.38932
  • Monoisotopic Mass: 674.389
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 21
  • Complexity: 955
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 168Ų

Experimental Properties

  • Density: 1.167
  • Boiling Point: 802.5°C at 760 mmHg
  • Flash Point: 439.2°C
  • Refractive Index: 1.543
  • PSA: 167.92

12-Oxa-2,6,10-triazatetradecanoicacid,3-[[4-[2-[[(dimethylamino)carbonyl]oxy]ethoxy]phenyl]methyl]-4,8-dihydroxy-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- Related Literature

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